molecular formula C6H15Br2MnP B14433869 Dibromo(triethyl)-lambda5-phosphane;manganese CAS No. 82758-64-3

Dibromo(triethyl)-lambda5-phosphane;manganese

Cat. No.: B14433869
CAS No.: 82758-64-3
M. Wt: 332.90 g/mol
InChI Key: JFBYQLYCMQBBJO-UHFFFAOYSA-N
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Description

Dibromo(triethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(triethyl)-lambda5-phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromo(triethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(triethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and triethylphosphane in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibromo(triethyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions may produce various halogenated derivatives.

Scientific Research Applications

Dibromo(triethyl)-lambda5-phosphane;manganese has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of dibromo(triethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets and pathways. The manganese center can participate in redox reactions, while the phosphane ligand can coordinate to various substrates, facilitating catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dibromo(triethyl)-lambda5-phosphane;manganese include:

  • Dibromo(triethyl)-lambda5-phosphane;iron
  • Dibromo(triethyl)-lambda5-phosphane;cobalt
  • Dibromo(triethyl)-lambda5-phosphane;nickel

Uniqueness

This compound is unique due to the specific properties imparted by the manganese center. These properties include distinct redox behavior and catalytic activity, which differentiate it from similar compounds containing other transition metals.

Properties

CAS No.

82758-64-3

Molecular Formula

C6H15Br2MnP

Molecular Weight

332.90 g/mol

IUPAC Name

dibromo(triethyl)-λ5-phosphane;manganese

InChI

InChI=1S/C6H15Br2P.Mn/c1-4-9(7,8,5-2)6-3;/h4-6H2,1-3H3;

InChI Key

JFBYQLYCMQBBJO-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)(CC)(Br)Br.[Mn]

Origin of Product

United States

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